Cas no 2227799-11-1 ((3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid)

(3R)-3-(2,3-ジヒドロ-1-ベンゾフラン-5-イル)-3-ヒドロキシプロピオン酸は、キラルなヒドロキシ酸の一種であり、光学活性を有する重要な中間体です。ベンゾフラン骨格とヒドロキシ基、カルボン酸基を併せ持つ構造的特徴から、医薬品合成や生理活性化合物の開発において高い有用性を示します。立体選択的な合成が可能で、不斉合成の構築ブロックとして優れた性能を発揮します。特に、薬理学的に重要な化合物の前駆体としての応用が期待され、創薬研究分野での活用が注目されています。高い純度と安定性を兼ね備え、精密有機合成における信頼性の高い試薬として利用可能です。

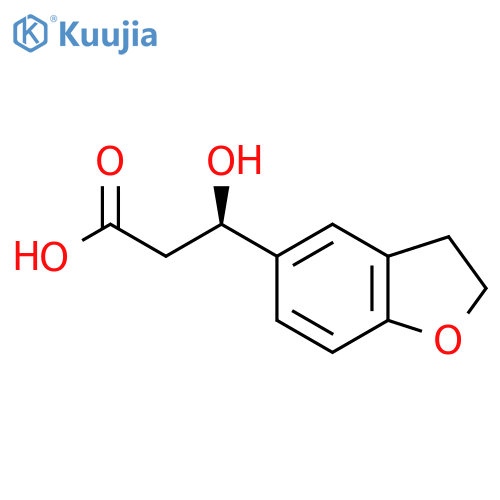

2227799-11-1 structure

商品名:(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid

(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- (3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid

- 2227799-11-1

- EN300-1825523

-

- インチ: 1S/C11H12O4/c12-9(6-11(13)14)7-1-2-10-8(5-7)3-4-15-10/h1-2,5,9,12H,3-4,6H2,(H,13,14)/t9-/m1/s1

- InChIKey: RQWYKOUXEMELCY-SECBINFHSA-N

- ほほえんだ: O1CCC2C=C(C=CC1=2)[C@@H](CC(=O)O)O

計算された属性

- せいみつぶんしりょう: 208.07355886g/mol

- どういたいしつりょう: 208.07355886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 66.8Ų

(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1825523-0.5g |

(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid |

2227799-11-1 | 0.5g |

$1591.0 | 2023-09-19 | ||

| Enamine | EN300-1825523-0.05g |

(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid |

2227799-11-1 | 0.05g |

$1393.0 | 2023-09-19 | ||

| Enamine | EN300-1825523-1.0g |

(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid |

2227799-11-1 | 1g |

$1658.0 | 2023-06-01 | ||

| Enamine | EN300-1825523-0.25g |

(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid |

2227799-11-1 | 0.25g |

$1525.0 | 2023-09-19 | ||

| Enamine | EN300-1825523-5.0g |

(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid |

2227799-11-1 | 5g |

$4806.0 | 2023-06-01 | ||

| Enamine | EN300-1825523-1g |

(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid |

2227799-11-1 | 1g |

$1658.0 | 2023-09-19 | ||

| Enamine | EN300-1825523-10.0g |

(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid |

2227799-11-1 | 10g |

$7128.0 | 2023-06-01 | ||

| Enamine | EN300-1825523-2.5g |

(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid |

2227799-11-1 | 2.5g |

$3249.0 | 2023-09-19 | ||

| Enamine | EN300-1825523-0.1g |

(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid |

2227799-11-1 | 0.1g |

$1459.0 | 2023-09-19 | ||

| Enamine | EN300-1825523-10g |

(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid |

2227799-11-1 | 10g |

$7128.0 | 2023-09-19 |

(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid 関連文献

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

2227799-11-1 ((3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid) 関連製品

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

推奨される供給者

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬